N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound with a molecular formula of C15H17NO2S This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a thiophen-3-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield N-cyclopropyl-3-methoxybenzamide.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting N-cyclopropyl-3-methoxybenzamide with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophen-3-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Products may include N-cyclopropyl-3-methoxybenzylamine.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
- N-cyclopropyl-3-[(thiophen-3-ylmethyl)amino]benzamide
Uniqueness
N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the methoxy group on the benzamide core and the presence of the thiophen-3-ylmethyl group. These structural features confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-3-13(9-15)16(18)17(14-5-6-14)10-12-7-8-20-11-12/h2-4,7-9,11,14H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITNXXRDHBAYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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